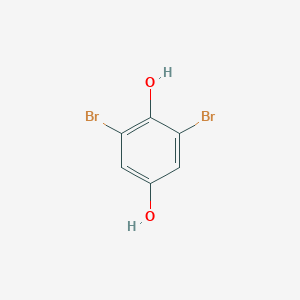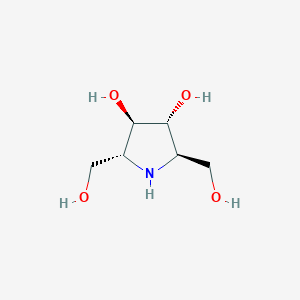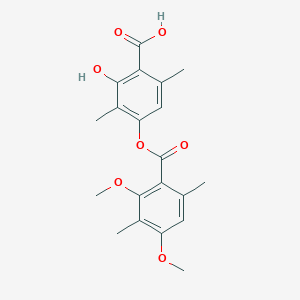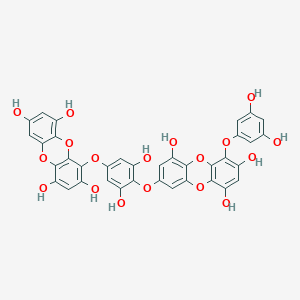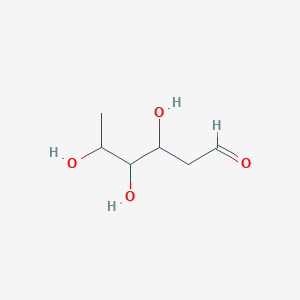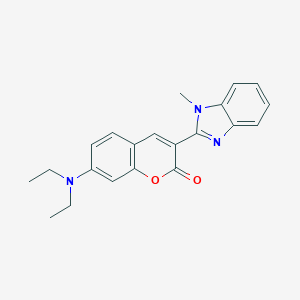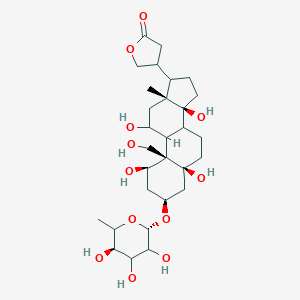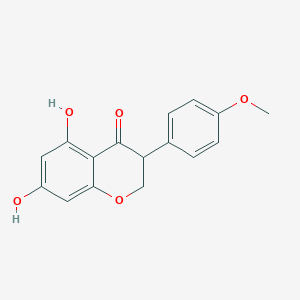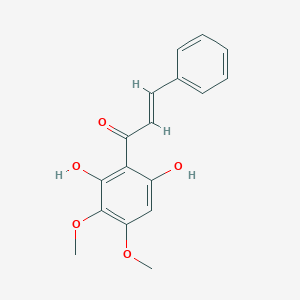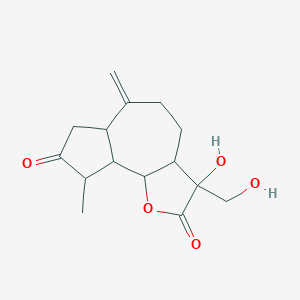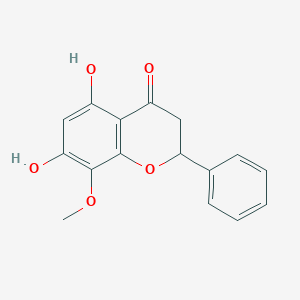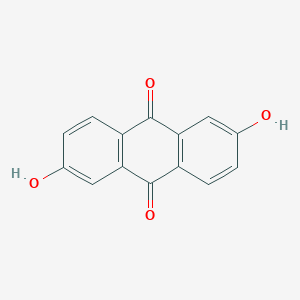
2,6-二羟基蒽醌
概述
科学研究应用
作用机制
蒽黄酸通过多种机制发挥作用:
抗突变作用: 通过形成非基因毒性产物来抑制某些致癌物的突变性.
抗癌作用: 已被证明通过诱导细胞凋亡和抑制细胞增殖来抑制癌细胞的生长.
类似化合物:
茜素(1,2-二羟基蒽醌): 另一种具有类似化学性质的蒽醌衍生物。
蒽红(1,5-二羟基蒽醌): 与蒽黄酸具有结构相似性.
独特性: 蒽黄酸的独特之处在于其在 2 和 6 位的特定羟基化模式,赋予其独特的化学和生物特性。 其强大的抗突变和抗癌活性使其成为科学研究中备受关注的化合物 .
生化分析
Biochemical Properties
Anthraflavic acid is a flavonoid and an effective IQ mutagenicity inhibitor that can inhibit the activation pathways of microsomes and cytoplasm . It is also an effective and specific inhibitor of cytochrome P-448, an enzyme system closely related to the activation of many chemical carcinogens .
Cellular Effects
It is known that it can interfere with the solvation structure of DHAQ 2− /DHAHQ 4− anions, thereby deactivating the chemical or electrochemical reduction of DHAHQ 4− that initiates the subsequent side reactions .
Molecular Mechanism
The molecular mechanism of 2,6-Dihydroxyanthraquinone involves the interference with the solvation structure of DHAQ 2− /DHAHQ 4− anions, thereby deactivating the chemical or electrochemical reduction of DHAHQ 4− that initiates the subsequent side reactions . This mechanism is elaborately demonstrated through experiments and simulations .
Temporal Effects in Laboratory Settings
In laboratory settings, the capacity fade rate of a flow battery utilizing 2,6-Dihydroxyanthraquinone decreases by almost an order of magnitude, from 5.34% per day without TMA + to 0.65% per day with 4.5 M TMA + . This strategy is effective when the DHAQ concentration is raised to 0.4 M .
Metabolic Pathways
It is known that it can interfere with the solvation structure of DHAQ 2− /DHAHQ 4− anions .
准备方法
合成路线和反应条件: 蒽黄酸可以通过多种方法合成。一种常见的合成路线涉及蒽衍生物的氧化。 例如,蒽可以在碱性介质中用高锰酸钾氧化,生成蒽黄酸 .
工业生产方法: 蒽黄酸的工业生产通常涉及蒽或其衍生物的大规模氧化。反应条件经过优化,以确保产品的高产率和纯度。 该过程可能涉及使用催化剂以及控制温度和压力条件 .
化学反应分析
反应类型: 蒽黄酸会发生各种化学反应,包括:
氧化: 它可以进一步氧化形成不同的醌衍生物。
还原: 蒽黄酸的还原可以产生羟基蒽衍生物。
取代: 它可以发生亲电取代反应,尤其是在羟基处.
常用试剂和条件:
氧化: 碱性介质中的高锰酸钾。
还原: 硼氢化钠或其他还原剂。
取代: 亲电试剂,如卤素或硝化剂.
主要产物:
氧化: 形成醌衍生物。
还原: 形成羟基蒽衍生物。
取代: 形成卤化或硝化蒽黄酸.
相似化合物的比较
Alizarin (1,2-dihydroxyanthraquinone): Another anthraquinone derivative with similar chemical properties.
Anthrarufin (1,5-dihydroxyanthraquinone): Shares structural similarities with anthraflavic acid.
Uniqueness: Anthraflavic acid is unique due to its specific hydroxylation pattern at the 2 and 6 positions, which imparts distinct chemical and biological properties. Its potent antimutagenic and anticancer activities make it a compound of significant interest in scientific research .
属性
IUPAC Name |
2,6-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAJFZPFBHMFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6036546 | |
| Record name | 2,6-Dihdroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-60-6 | |
| Record name | 2,6-Dihydroxyanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthraflavic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2,6-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dihdroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIHYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W83883330W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Anthraflavic acid exhibits its effects through various mechanisms depending on the target.
- Inhibition of α-amylase: Molecular docking studies have shown that anthraflavic acid exhibits a considerable binding affinity to α-amylase, suggesting its potential as an inhibitor. [, ] This inhibition can be beneficial in managing Type 2 diabetes mellitus.
- Cytotoxic effects on breast cancer cells: Anthraflavic acid has demonstrated significant cytotoxic effects against various human breast carcinoma cell lines (MCF-7, CAMA-1, SK-BR-3, MDA-MB-231, AU565, and Hs 281.T) in a time- and concentration-dependent manner. [, ] This anti-cancer effect is suggested to be linked to its antioxidant properties. []
- Inhibition of epidermal xenobiotic metabolism: Anthraflavic acid, along with other plant phenols, has been found to inhibit epidermal cytochrome P450-dependent monooxygenases, specifically aryl hydrocarbon hydroxylase (AHH) activity. [] This inhibition can potentially reduce the carcinogenic effects of polycyclic aromatic hydrocarbons (PAHs) in the skin.
A:
- Spectroscopic data: Anthraflavic acid has been characterized using various spectroscopic techniques, including UV-Vis spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , ]
ANone: Anthraflavic acid has been successfully incorporated into various materials and applications:
- Thin films: Anthraflavic acid has been used as a dopant in thin films of silicon phthalocyanines for potential use in luminescent devices. [] It has also been used in the synthesis of charge-transfer donor-acceptor systems based on Curtis-type complexes for conductivity measurements in thin-film form. []
- Solid-state devices: Anthraflavic acid-doped titanyl/vanadyl phthalocyanine has been used to fabricate solid-state devices on recycled Tetrapak and graphite electrodes. []
- Redox flow batteries: Anthraflavic acid has shown promise as an anolyte material in alkaline redox flow batteries, particularly when paired with ferrocyanide as the catholyte. [, , ]
ANone:
- Molecular docking: This method has been employed to study the interaction of anthraflavic acid with α-amylase, revealing its potential as an enzyme inhibitor. [, ]
- Density Functional Theory (DFT): DFT calculations have been used to investigate the ground state hydrogen conformations and vibrational analysis of anthraflavic acid isomers. []
- Molecular modeling: This technique has been utilized to understand the increased thermal stabilities of DNA G-quadruplexes with anthraquinone insertions, including those derived from anthraflavic acid. []
A: Studies have shown that the position of hydroxyl groups on the anthraquinone ring significantly influences the biological activity of anthraflavic acid and its isomers. [, ] For instance, while anthraflavic acid (2,6-dihydroxyanthraquinone) exhibits inhibitory effects on PAH metabolism, other dihydroxyanthraquinone isomers like 1,4-dihydroxyanthraquinone have different activities. [, ] Additionally, the presence and type of substituents on the anthracene molecule impact its binding affinity to human serum albumin. []
A: Research suggests that anthraflavic acid can degrade in alkaline solutions used in redox flow batteries, highlighting the need for stabilization strategies. [] Furthermore, exploring various formulation approaches, such as encapsulation techniques, might be beneficial to improve solubility, bioavailability, and stability for different applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

